Cyclohexyl cysteinate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
139560-16-0 |
|---|---|
Molecular Formula |
C9H17NO2S |
Molecular Weight |
203.3 |
IUPAC Name |
cyclohexyl (2R)-2-amino-3-sulfanylpropanoate |
InChI |
InChI=1S/C9H17NO2S/c10-8(6-13)9(11)12-7-4-2-1-3-5-7/h7-8,13H,1-6,10H2/t8-/m0/s1 |
InChI Key |
XPGASFPQXHLGMR-QMMMGPOBSA-N |
SMILES |
C1CCC(CC1)OC(=O)C(CS)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Cyclohexyl cysteinate; Cysteine cyclohexylester; Cysteine cyclohexyl ester; |
Origin of Product |
United States |
Synthesis and Advanced Derivatization Strategies for Cyclohexyl Cysteinate
Established Synthetic Routes for Cyclohexyl Cysteinate
The formation of the ester linkage between the carboxyl group of cysteine and the hydroxyl group of cyclohexanol (B46403) can be achieved through several established chemical pathways. The choice of method often depends on factors such as desired yield, scale, and the need to prevent side reactions involving the amine and thiol functional groups of the cysteine moiety.
Direct Esterification Methods and Optimization
Direct esterification involves the reaction of a carboxylic acid with an alcohol to form an ester. For this compound, this requires reacting a suitably protected cysteine derivative with cyclohexanol.
Fischer-Speier Esterification: This classic method involves heating the carboxylic acid (N- and S-protected cysteine) and the alcohol (cyclohexanol) in the presence of a strong acid catalyst, such as sulfuric acid. To drive the equilibrium towards the product, the water formed during the reaction must be removed.
Carbodiimide-Mediated Esterification: A more common and milder approach for sensitive substrates like amino acids is the use of coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). rsc.orgacs.org In this method, the carboxylic acid is activated by the carbodiimide (B86325), making it susceptible to nucleophilic attack by the alcohol. The reaction is often performed at room temperature and can provide high yields. acs.org
Optimization of these methods typically involves:
Catalyst Choice: Using catalysts like 4-dimethylaminopyridine (B28879) (DMAP) alongside a carbodiimide can significantly accelerate the reaction.
Solvent: Aprotic solvents such as dichloromethane (B109758) (DCM) or acetonitrile (B52724) (MeCN) are commonly used. acs.org
Temperature: While some methods require heat, carbodiimide couplings are often efficient at room temperature or even 0 °C to minimize side reactions like racemization. rsc.org
A study on the synthesis of various cysteine-derived tetramates successfully employed a direct method for creating different cysteine esters, including the cyclohexyl ester, as key intermediates. rsc.org
Transesterification Approaches for this compound Synthesis
Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. byjus.com This can be an effective route to synthesize this compound, typically starting from a more common and easily prepared cysteine ester, such as methyl or ethyl cysteinate.
The reaction involves treating the starting ester (e.g., N,S-protected methyl cysteinate) with cyclohexanol in the presence of an acid or base catalyst. byjus.compsu.edu To shift the reaction equilibrium towards the desired product, the lower-boiling alcohol (methanol or ethanol (B145695) in this case) is continuously removed from the reaction mixture by distillation. byjus.com
Key aspects of this approach include:
Catalysts: Both acid catalysts (like sulfuric acid or p-toluenesulfonic acid) and base catalysts (like sodium methoxide (B1231860) or potassium hydroxide) can be used. Base-catalyzed transesterification proceeds through the formation of a highly nucleophilic alkoxide ion. byjus.compsu.edu
Reaction Conditions: The process usually requires heating to facilitate the reaction and distill off the displaced alcohol. byjus.com
Applications: This method is widely used in industrial processes, such as the production of polyesters and biodiesel, demonstrating its scalability. byjus.combiointerfaceresearch.com
Enzymatic Synthesis and Biocatalytic Approaches
Biocatalysis offers a "green" and highly selective alternative for ester synthesis. Enzymes, particularly lipases, can catalyze the esterification reaction under mild conditions, which is highly advantageous for preventing racemization and degradation of sensitive functional groups in amino acids. byjus.commdpi.com
For the synthesis of this compound, an immobilized lipase (B570770) could be used to catalyze the reaction between protected cysteine and cyclohexanol. The advantages of this approach are significant:
High Selectivity: Enzymes can distinguish between different functional groups, reducing the need for extensive protecting group strategies.
Mild Conditions: Reactions are typically run at or near room temperature and neutral pH, preserving the stereochemical integrity of the chiral center in cysteine. mdpi.com
Sustainability: Enzymes are biodegradable, and immobilization allows for their recovery and reuse, making the process more cost-effective and environmentally friendly. mdpi.com
Enzymatic synthesis has been successfully applied to the production of various esters, including the active ingredient in sunscreen, demonstrating its industrial viability. acs.org
Protecting Group Strategies for Cysteine and Amino Acid Moieties in this compound Synthesis
The synthesis of this compound is complicated by the presence of two highly reactive functional groups in the cysteine molecule: the α-amino group and the thiol group of the side chain. rsc.org To prevent unwanted side reactions during the esterification of the carboxyl group, these functional groups must be temporarily masked with protecting groups. ucl.ac.uk The selection of these groups is critical and depends on their stability to the reaction conditions and the ease with which they can be removed later. sigmaaldrich.com
Amine Protecting Groups in this compound Synthesis
The nucleophilic α-amino group must be protected to prevent it from reacting with the activated carboxylic acid, which would lead to peptide bond formation instead of esterification. The two most common amine protecting groups in peptide and amino acid chemistry are Boc and Fmoc. rsc.orgorganic-chemistry.org
tert-Butyloxycarbonyl (Boc): The Boc group is stable to most bases and nucleophiles but is readily removed under acidic conditions, typically with trifluoroacetic acid (TFA). organic-chemistry.org This makes it suitable for syntheses where other protecting groups need to be removed with base.
9-Fluorenylmethyloxycarbonyl (Fmoc): The Fmoc group is stable to acid but is cleaved under mild basic conditions, usually with a solution of piperidine (B6355638) in an organic solvent. rsc.org This allows for an orthogonal protection strategy when used with acid-labile side-chain protecting groups. organic-chemistry.org
| Amine Protecting Group | Abbreviation | Deprotection Conditions | Key Characteristics |
| tert-Butyloxycarbonyl | Boc | Strong acid (e.g., Trifluoroacetic Acid, TFA) | Stable to base and nucleophiles. Widely used in Boc-based peptide synthesis. organic-chemistry.org |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Mild base (e.g., Piperidine in DMF) | Stable to acid. Forms the basis of Fmoc-based solid-phase peptide synthesis. rsc.org |
| Carbobenzyloxy | Cbz or Z | Catalytic hydrogenation; strong acid | One of the earliest developed amine protecting groups. rsc.org |
| 2-Nitrobenzyloxycarbonyl | Z(2-NO2) | Photolysis (UV light) | Photocleavable, allowing for removal under neutral conditions. thieme-connect.de |
Table 1: Common Amine Protecting Groups and their Properties.
Thiol Protecting Groups for this compound Precursors
The thiol side chain of cysteine is extremely reactive and prone to oxidation, which can lead to the formation of disulfide bridges. bachem.com Therefore, its protection is mandatory during most synthetic procedures. bachem.com A wide variety of thiol protecting groups have been developed, allowing for fine-tuned strategies, especially when multiple cysteine residues are present in a larger molecule. rsc.orgsigmaaldrich.com
The concept of "orthogonal protection" is paramount, where different protecting groups can be removed selectively under distinct conditions without affecting others. rsc.orgucl.ac.uk
Trityl (Trt): This is a bulky protecting group that is highly labile to acid. sigmaaldrich.com It is commonly used in Fmoc-based synthesis because it is removed simultaneously with the Boc side-chain protecting groups and cleavage from the resin by TFA. sigmaaldrich.com
Acetamidomethyl (Acm): The Acm group is stable to the standard acidic and basic conditions of both Boc and Fmoc synthesis. bachem.com Its removal requires treatment with reagents like mercury(II) acetate (B1210297) or iodine, allowing for selective deprotection and disulfide bond formation. bachem.com
tert-Butyl (tBu): Similar to Acm, the t-butyl group is stable to TFA and is typically removed with mercury or silver salts. bachem.com
4-Methoxybenzyl (Mzl) and 4-Methylbenzyl (Mob): These are commonly used in Boc-based synthesis and are removed during the final cleavage step with strong acids like hydrogen fluoride (B91410) (HF). bachem.com
| Thiol Protecting Group | Abbreviation | Deprotection Conditions | Key Characteristics |
| Trityl | Trt | Acid-labile (e.g., TFA) | Recommended for routine synthesis where a free thiol is desired after final cleavage. sigmaaldrich.com |
| Acetamidomethyl | Acm | Mercury(II) acetate or Iodine | Stable to both acid and base; allows for orthogonal deprotection. bachem.com |
| tert-Butyl | tBu | Mercury(II) acetate or Silver trifluoromethanesulfonate | Stable to TFA, enabling purification of the protected peptide before thiol deprotection. bachem.com |
| tert-Butylthio | tButhio | Reduction with thiols or trialkylphosphines | Stable to TFA (without thiol scavengers); allows for selective on-resin deprotection. sigmaaldrich.com |
| 3-Nitro-2-pyridylsulfenyl | Npys | Thiol-disulfide exchange; stable to HF | Useful for creating mixed disulfides and peptide-protein conjugates. nih.gov |
| Diphenylmethyl | Dpm | 95% TFA | More stable to dilute TFA than Trt, allowing for regioselective disulfide bridge formation. sigmaaldrich.com |
Table 2: Selected Thiol Protecting Groups for Cysteine Precursors.
The careful selection and application of these amine and thiol protecting groups are fundamental to the successful and high-yield synthesis of this compound.
Carboxyl Protecting Groups and this compound Formation
In peptide chemistry, the cyclohexyl (cHex) ester itself has been employed as a carboxyl protecting group, notably for amino acids like aspartic acid and glutamic acid. iris-biotech.depeptide.com This strategy is valued for its ability to minimize the formation of undesirable side products, such as aspartimide, under both acidic and basic conditions. iris-biotech.de The formation of the cyclohexyl ester is typically achieved through standard esterification methods. A direct approach involves the reaction of N-protected cysteine with cyclohexanol in the presence of a coupling agent.
However, the synthesis can be complicated by the high nucleophilicity of the thiol group in cysteine. rsc.org To circumvent this, a common strategy involves starting with cystine, the disulfide-linked dimer of cysteine, which has its thiol groups effectively protected. This allows for direct esterification with various alcohols, including cyclohexanol. rsc.org Subsequent reduction of the disulfide bond then yields the desired cysteine ester.
Another approach involves the protection of both the amino and thiol groups before esterification. For example, using an N-Fmoc (9-fluorenylmethoxycarbonyl) or N-Boc (tert-butyloxycarbonyl) group for the amine and a trityl (Trt) group for the thiol allows for the selective esterification of the carboxyl group. bachem.comresearchgate.net The choice between these protecting groups depends on the desired deprotection conditions; Fmoc is base-labile, while Boc and Trt are acid-labile. peptide.comresearchgate.net
Table 1: Common Protecting Group Strategies for this compound Synthesis
| Functional Group | Protecting Group | Deprotection Condition | Rationale |
| Carboxyl | Cyclohexyl (cHex) ester | Strong Acid (e.g., HF) iris-biotech.de | Serves as the desired ester linkage while protecting the carboxyl group during other synthetic steps. |
| Amino | Fmoc | Base (e.g., Piperidine) | Orthogonal to acid-labile protecting groups, allowing for selective deprotection. |
| Amino | Boc | Acid (e.g., TFA) peptide.com | Common in Boc/Bzl peptide synthesis strategies. researchgate.net |
| Thiol | Trityl (Trt) | Acid (e.g., TFA) bachem.com | Provides robust protection and is cleaved under standard final deprotection conditions. |
| Thiol | Disulfide (Cystine) | Reduction (e.g., DTT) | Utilizes the natural dimer of cysteine, avoiding the need for a separate thiol protecting group during esterification. rsc.org |
Post-Synthetic Derivatization of this compound
Once synthesized, this compound offers three primary reactive sites for further modification: the thiol group, the amino group, and the ester linkage. This multi-faceted reactivity allows for its use as a scaffold in creating a diverse array of complex molecules.
Reactions at the Thiol Group for Conjugation and Functionalization
The sulfhydryl (-SH) group of the cysteine moiety is a highly nucleophilic and reactive handle for selective modification. thermofisher.com It is a common target for bioconjugation, allowing for the attachment of various molecular probes, drugs, or polymers.
A prevalent reaction is the Michael addition with maleimides. nih.gov This reaction proceeds efficiently at physiological pH to form a stable thioether linkage, making it a cornerstone of antibody-drug conjugate (ADC) development and protein labeling. nih.govucl.ac.ukrsc.org However, the resulting thiosuccinimide bond can sometimes exhibit instability via a retro-Michael reaction, an issue that has led to the development of self-hydrolysing maleimides to create a more stable final product. ucl.ac.ukrsc.org
Other important thiol-reactive chemistries include:
Alkylation: Haloacetyls (like iodoacetamide) and epoxides react with the thiol group to form stable thioether bonds. thermofisher.com
Disulfide Exchange: Reaction with pyridyl disulfides or other activated disulfides generates new disulfide bonds. This method is often used for reversible conjugation, as the newly formed bond can be cleaved by reducing agents. thermofisher.comnih.gov
Thiol-ene Reaction: The reaction between a thiol and a vinyl group (an 'ene'), such as a vinyl ester, offers a highly selective and simple method for lipidation or other modifications. nih.gov
These reactions enable the conjugation of this compound to a wide range of molecules, including fluorescent dyes, biotin (B1667282) tags for purification, and polyethylene (B3416737) glycol (PEG) chains to improve solubility. thermofisher.com
Modifications at the Amino Group for Scaffold Diversification
The primary amino (-NH₂) group of this compound is a versatile nucleophile that can be readily modified to diversify the molecular scaffold. Standard reactions for amino group modification are well-established in peptide and medicinal chemistry. nih.gov
Common modifications include:
Acylation: Reaction with activated carboxylic acids (e.g., acid chlorides, NHS esters) or anhydrides forms a stable amide bond. nih.govgenscript.com This is a fundamental reaction for building peptide chains or attaching various functional moieties. For example, N-hydroxysuccinimide (NHS) esters are widely used for their high reactivity and good water solubility, facilitating protein conjugation. nih.gov
Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides.
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium cyanoborohydride) produces secondary or tertiary amines. mdpi-res.com
Isocyanate and Isothiocyanate Reactions: These electrophiles react with the amino group to form urea (B33335) and thiourea (B124793) linkages, respectively. nih.gov
These modifications allow for the introduction of a vast array of chemical groups, altering the compound's physical, chemical, and biological properties.
Transformations at the Ester Linkage for Prodrug and Material Applications
The cyclohexyl ester linkage, while often serving as a protecting group, can also be a key functional element, particularly in the design of prodrugs and advanced materials. scirp.orgijpsonline.com
In prodrug design, an ester linkage can mask a polar carboxylic acid, improving the lipophilicity and membrane permeability of a parent drug. scirp.orgresearchgate.net Once in the body, the ester is cleaved by ubiquitous esterase enzymes, releasing the active drug. scirp.orgijpsonline.com The rate of this hydrolysis can be tuned by the nature of the ester; bulkier esters like cyclohexyl ester are generally more stable and may be hydrolyzed more slowly than simpler esters like methyl or ethyl esters. nih.gov This controlled release can prolong the therapeutic effect and improve patient compliance. scirp.orgnih.gov Studies have shown that cysteine cyclohexyl ester can effectively increase and prolong intracellular cysteine concentrations, which is correlated with in vivo protective effects. nih.gov
For material applications, the ester can undergo transesterification with other alcohols or be incorporated into a polymer backbone. Polymeric ester prodrugs can be designed for controlled, sustained release of a therapeutic agent. scirp.org
Stereochemical Considerations in the Synthesis of Chiral this compound Isomers
Cysteine, like most amino acids (except glycine), is chiral, existing as L- and D-enantiomers. libretexts.org The α-carbon of cysteine is a stereocenter, and its configuration (R or S) is crucial for biological activity. Naturally occurring cysteine in proteins is the L-isomer, which has the S-configuration (unlike most other L-amino acids which are also S, the Cahn-Ingold-Prelog priority rules assign cysteine's thiol group a higher priority, leading to an R-configuration for L-cysteine). libretexts.orgnumberanalytics.com
Maintaining stereochemical integrity during the synthesis and derivatization of this compound is paramount. numberanalytics.com The conditions used for esterification and subsequent reactions must be chosen carefully to avoid racemization—the conversion of a pure enantiomer into a mixture of both enantiomers. acs.org
Key factors to control include:
Base and Temperature: Strong bases and high temperatures can promote the deprotonation of the α-carbon, leading to racemization.
Activating Reagents: The choice of coupling or activating reagent in acylation or peptide bond formation can influence the degree of racemization.
Asymmetric synthesis techniques can be employed to produce specific stereoisomers. numberanalytics.comnih.gov This often involves using chiral catalysts or auxiliaries to direct the formation of the desired stereocenter. nih.govacs.org For instance, the enantioselective synthesis of complex molecules containing cyclohexyl groups has been achieved with high stereoselectivity using iridium-catalyzed asymmetric hydrogenation. nih.gov When synthesizing derivatives, it is crucial to analyze the final product to confirm its stereochemical purity, often using techniques like chiral chromatography or polarimetry. nih.gov
Table 2: Stereoisomers of this compound
| Isomer Name | Configuration at α-carbon | Natural Abundance |
| Cyclohexyl L-cysteinate | R | The derivative of the naturally occurring amino acid. libretexts.org |
| Cyclohexyl D-cysteinate | S | The derivative of the non-natural D-amino acid. |
Advanced Purification and Isolation Methodologies for this compound and Its Derivatives
The successful synthesis of this compound and its derivatives is contingent upon effective purification and isolation. The choice of method depends on the physicochemical properties of the target compound, such as its polarity, charge, and size, as well as the nature of the impurities.
Chromatographic techniques are the most powerful and widely used methods:
Flash Column Chromatography: This is a standard method for purifying moderate to large quantities of synthetic products. The choice of stationary phase (e.g., silica (B1680970) gel) and mobile phase (solvent system) is optimized to achieve separation. mdpi.com
High-Performance Liquid Chromatography (HPLC): HPLC, particularly in its reverse-phase (RP-HPLC) format, is indispensable for high-resolution separation and purification. plos.orgnih.govacs.org Using columns with a nonpolar stationary phase (like C18) and a polar mobile phase (like a water/acetonitrile gradient), RP-HPLC can separate closely related derivatives. nih.gov Semi-preparative or preparative HPLC is used to isolate pure compounds in milligram to gram quantities. plos.org
Chiral Chromatography: For separating stereoisomers (enantiomers or diastereomers), HPLC with a chiral stationary phase (CSP) is essential. nih.gov This technique is critical for ensuring the stereochemical purity of the final product.
Other isolation methods include:
Crystallization: If the compound is a stable, crystalline solid, crystallization or fractional crystallization can be a highly effective method for achieving high purity, especially on a large scale. researchgate.net It relies on differences in solubility between the desired product and impurities in a given solvent system.
Extraction: Liquid-liquid extraction is a fundamental workup procedure used to separate the product from reagents and byproducts based on their differential solubility in immiscible solvents (e.g., an organic solvent and an aqueous solution). obrnutafaza.hr
Affinity Purification: For derivatives containing specific tags (e.g., biotin or charged groups), affinity chromatography can provide highly selective isolation. researchgate.netmdpi.com For example, a biotinylated derivative can be captured on a streptavidin-coated resin and then eluted. thermofisher.com
The purity of the final isolated compound is typically verified using analytical techniques such as analytical HPLC, mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy. mdpi.comnih.govacs.org
Advanced Spectroscopic and Structural Characterization of Cyclohexyl Cysteinate
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution and in the solid state. By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the chemical environment, connectivity, and conformation of atoms within a molecule.
Proton (¹H) NMR spectroscopy provides information about the local electronic environment of each hydrogen atom in a molecule. The chemical shift (δ) of a proton is influenced by the shielding and deshielding effects of neighboring atoms and functional groups.
Table 1: Predicted ¹H NMR Chemical Shifts for Cyclohexyl Cysteinate
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Cyclohexyl-H (axial & equatorial) | 1.1 - 2.1 | m |
| α-H (Cysteine) | ~2.9 | m |
| β-H (Cysteine) | ~2.4 - 2.6 | m |
Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions. The multiplicity 'm' denotes a multiplet.
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its hybridization and chemical environment.
For this compound, the carbonyl carbon of the ester group is expected to have the most downfield chemical shift, typically in the range of 170-175 ppm. csic.es The α-carbon of the cysteine residue generally appears around 53-59 ppm, while the β-carbon, attached to the sulfur, is found further upfield, often in the range of 27-42 ppm. nih.gov The carbons of the cyclohexyl ring will produce signals in the aliphatic region of the spectrum, typically between 20 and 40 ppm. researchgate.net The specific chemical shifts of the cyclohexyl carbons can provide information about the ring's conformation. researchgate.net
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| C=O (Ester) | 170 - 175 |
| α-C (Cysteine) | 53 - 59 |
| β-C (Cysteine) | 27 - 42 |
| Cyclohexyl-C | 20 - 40 |
Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity of atoms and the spatial relationships between them.
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) couplings, typically over two to three bonds. libretexts.org For this compound, COSY would show correlations between the α-proton and the β-protons of the cysteine moiety, as well as among the coupled protons within the cyclohexyl ring. libretexts.org
HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded carbon and proton atoms. This is crucial for definitively assigning the proton and carbon signals of specific CH, CH₂, and CH₃ groups.
HMBC (Heteronuclear Multiple Bond Correlation) : HMBC shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for connecting different spin systems. For example, HMBC could show a correlation between the protons of the cyclohexyl ring and the ester carbonyl carbon, confirming the ester linkage.
NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY provides information about protons that are close in space, regardless of whether they are connected through bonds. This is invaluable for determining the three-dimensional structure and conformation of the molecule, such as the relative orientation of the cyclohexyl and cysteinate moieties.
Solid-state NMR (ssNMR) provides structural information on materials in the solid phase, including crystalline and amorphous forms. nih.gov Unlike solution NMR, where rapid molecular tumbling averages out anisotropic interactions, ssNMR can probe these interactions, which are dependent on the orientation of the molecule with respect to the external magnetic field. This makes ssNMR a powerful tool for studying crystal packing, polymorphism, and the structure of non-crystalline solids. For cysteine derivatives, ssNMR has been used to investigate the local environment of specific atoms and to detect conformational states. nih.govresearchgate.net
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Conformation
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pathway Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. nih.gov
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio, allowing for the determination of the elemental formula of a molecule. researchgate.net This is because, at high resolution, the masses of atoms are not integers, and the exact mass of a molecule is unique to its elemental composition. For this compound (C₉H₁₇NO₂S), the exact mass can be calculated and compared to the experimentally measured value to confirm its identity.
The fragmentation of this compound in the mass spectrometer would likely involve characteristic losses. Common fragmentation pathways for amino acid esters include the loss of the alkoxy group (the cyclohexoxy group in this case) and cleavage of the Cα-Cβ bond. libretexts.org The fragmentation of the cyclohexyl ring itself can also produce a characteristic pattern of ions. libretexts.org Analysis of these fragmentation patterns can provide further confirmation of the molecule's structure. nih.govresearchgate.net
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pattern Analysis
Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of ions by fragmenting them and analyzing the resulting pieces. nationalmaglab.orgwikipedia.org In the context of this compound, MS/MS provides crucial information about its molecular structure by inducing fragmentation of a selected precursor ion and then analyzing the mass-to-charge ratios (m/z) of the resulting product ions. This process, often involving collision-induced dissociation (CID), reveals characteristic fragmentation patterns that act as a structural fingerprint for the molecule. nationalmaglab.orgmdpi.com
The fragmentation of molecules like this compound, which contains an amino acid moiety, often follows predictable pathways. Common fragmentation patterns for amino acids include the loss of water (H₂O), ammonia (B1221849) (NH₃), and carbon monoxide (CO). nih.gov For cysteine specifically, fragmentation can also involve cleavage of the carbon-sulfur (C-S) and disulfide (S-S) bonds. mdpi.com
In a typical MS/MS experiment, the protonated molecule of this compound, [M+H]⁺, would be selected as the precursor ion. Upon fragmentation, characteristic losses would be observed. For instance, the loss of the cyclohexyl group or parts of the cysteine residue would generate specific product ions. researchgate.net The analysis of these fragments allows for the precise determination of the connectivity of atoms within the molecule.
A hypothetical fragmentation pattern for protonated this compound could involve the following steps:
Selection of the precursor ion: The ion corresponding to the protonated molecule of this compound is isolated.
Fragmentation: The precursor ion is subjected to collision with an inert gas, leading to the breaking of chemical bonds.
Analysis of product ions: The resulting fragment ions are detected, and their m/z values are recorded.
Key fragment ions would likely arise from the cleavage of the ester bond, the loss of the cyclohexyl group as cyclohexene (B86901), and fragmentation within the cysteine backbone, such as the loss of formic acid (HCOOH) or the entire amino acid side chain. libretexts.org By piecing together the information from these fragment ions, a detailed structural elucidation of this compound can be achieved.
The fragmentation patterns of related compounds can provide insights. For instance, studies on the fragmentation of tagged cysteine and other amino acids show that major product ions often result from cleavage across the amide bond. researchgate.net Similarly, research on protonated cystine reveals that fragmentation often starts with the cleavage of the disulfide (S–S) and carbon–sulfur (C–S) bonds. mdpi.com
Ionization Techniques (ESI, MALDI) in this compound Analysis
Electrospray Ionization (ESI)
Electrospray ionization (ESI) is a soft ionization technique that is well-suited for the analysis of a wide range of molecules, including peptides and other biomolecules. umn.edu In ESI-MS, a solution of the analyte is passed through a heated capillary to which a high voltage is applied, generating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte. umn.edunih.gov
For the analysis of this compound, ESI would typically produce a protonated molecule, [M+H]⁺, which can then be subjected to MS/MS analysis for structural confirmation. nih.govunav.edu The technique's ability to generate multiply charged ions is particularly useful for analyzing larger molecules, although for a smaller molecule like this compound, singly charged ions are expected to be predominant. umn.edu
Matrix-Assisted Laser Desorption/Ionization (MALDI)
Matrix-assisted laser desorption/ionization (MALDI) is another soft ionization technique commonly used in mass spectrometry, particularly for the analysis of large biomolecules like proteins and peptides. nih.govnih.gov In MALDI, the analyte is co-crystallized with a matrix compound that strongly absorbs laser energy. A pulsed laser is fired at the sample, causing the matrix to desorb and ionize, carrying the analyte with it into the gas phase. nih.gov
While MALDI is often associated with large molecules, it can also be used for the analysis of smaller molecules like this compound. The choice of matrix is crucial for successful MALDI analysis. mdpi.com For cysteine-containing compounds, specific derivatization protocols have been developed to enhance detection and quantification. nih.gov MALDI-TOF (Time-of-Flight) mass spectrometry is a common configuration that can provide high mass resolution and sensitivity. shimadzu.com
| Ionization Technique | Principle | Suitability for this compound |
| Electrospray Ionization (ESI) | A solution of the analyte is sprayed through a charged capillary, creating charged droplets from which gas-phase ions are formed as the solvent evaporates. umn.edu | Highly suitable for generating protonated molecules of this compound for subsequent MS/MS analysis. nih.govunav.edu |
| Matrix-Assisted Laser Desorption/Ionization (MALDI) | The analyte is mixed with a matrix that absorbs laser energy. A laser pulse desorbs and ionizes the matrix and analyte. nih.gov | Can be used for the analysis of this compound, with the choice of matrix being a critical parameter for optimal results. mdpi.com |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Intermolecular Interactions
Fourier Transform Infrared (FTIR) Spectroscopy for Characteristic Absorption Bands
Fourier Transform Infrared (FTIR) spectroscopy is a valuable technique for identifying functional groups within a molecule. It works by measuring the absorption of infrared radiation at various wavelengths, which corresponds to the vibrational frequencies of the chemical bonds in the molecule. oatext.com
For this compound, the FTIR spectrum would exhibit characteristic absorption bands corresponding to its various functional groups. The spectrum of L-cysteine, a core component of this compound, shows a characteristic absorption peak for the S-H stretching vibration around 2550 cm⁻¹. researchgate.net Other key peaks in cysteine include those for N-H stretching and COO⁻ stretching. researchgate.net
In the case of this compound, the presence of the cyclohexyl group would introduce strong C-H stretching and bending vibrations. The ester linkage would be identified by a strong C=O stretching band, typically in the region of 1735-1750 cm⁻¹. The presence of the amine group would be confirmed by N-H stretching and bending vibrations.
It is important to note that the presence of other components in a mixture can complicate the interpretation of FTIR spectra, as peak overlap can occur. nih.gov
Raman Spectroscopy for Vibrational Modes and Structural Insights
Raman spectroscopy is a light scattering technique that provides information about the vibrational modes of a molecule and is complementary to FTIR spectroscopy. uc.edu It is particularly useful for studying non-polar bonds and symmetric vibrations, which may be weak or absent in an FTIR spectrum. nih.gov
In the analysis of this compound, Raman spectroscopy can be used to probe the sulfur-containing functional groups. The S-H stretching vibration in cysteine, for example, gives a distinct Raman signal. rsc.org The formation and breaking of disulfide bonds can also be effectively monitored using Raman spectroscopy. rsc.org
The spectrum would also contain signals from the cyclohexyl ring, providing information about its conformation. The C-C and C-H vibrations of the ring would produce a series of characteristic peaks. spectroscopyonline.com The low wavenumber region of the Raman spectrum is particularly informative for the fingerprinting of molecules. nih.govresearchgate.net
| Spectroscopic Technique | Information Provided | Key Functional Groups Identified in this compound |
| FTIR Spectroscopy | Absorption of infrared radiation corresponding to vibrational frequencies of chemical bonds. oatext.com | C=O (ester), N-H (amine), C-H (cyclohexyl), S-H (cysteine). researchgate.net |
| Raman Spectroscopy | Inelastic scattering of light revealing vibrational modes of a molecule. uc.edu | S-H, S-S (if present), C-C and C-H of the cyclohexyl ring. rsc.orgspectroscopyonline.com |
X-ray Crystallography for Solid-State Conformation and Crystal Structure Analysis
Single Crystal X-ray Diffraction for Absolute Configuration and Molecular Geometry
For this compound, obtaining a single crystal of suitable quality is a prerequisite for this analysis. uhu-ciqso.es Once a suitable crystal is obtained, it is irradiated with X-rays, and the resulting diffraction pattern is analyzed to build a model of the crystal lattice and the arrangement of molecules within it. ceitec.cz
The data from a single-crystal X-ray diffraction experiment would allow for the unambiguous determination of the stereochemistry at the chiral carbon of the cysteine residue. It would also reveal the conformation of the cyclohexyl ring (e.g., chair or boat) and the orientation of the various functional groups relative to one another in the solid state. This information is crucial for understanding the structure-property relationships of the compound. mdpi.com
While no specific single-crystal X-ray diffraction data for this compound was found in the search results, studies on related compounds containing cysteine and cyclohexyl moieties demonstrate the utility of this technique in determining their detailed molecular structures. nih.govosti.gov
Powder X-ray Diffraction for Polymorphism and Crystalline Purity
Powder X-ray Diffraction (PXRD) is a fundamental analytical technique for the solid-state characterization of crystalline materials. northwestern.eduamericanpharmaceuticalreview.com It provides a unique fingerprint of a crystalline solid based on the diffraction of X-rays by the ordered arrangement of atoms in the crystal lattice. alfa-chemistry.com This technique is crucial for identifying different polymorphic forms, which are distinct crystal species of the same compound, and for assessing the crystalline purity of a sample. google.comresearchgate.net Different polymorphs of a substance can exhibit significant variations in their physicochemical properties, including solubility, melting point, and stability. researchgate.net
The PXRD pattern is a plot of the intensity of diffracted X-rays versus the diffraction angle (2θ). Each crystalline phase possesses a characteristic PXRD pattern, allowing for its identification. americanpharmaceuticalreview.com For a new chemical entity like this compound, establishing a reference PXRD pattern for its stable crystalline form is a critical step in its characterization. This reference pattern can then be used for quality control to ensure batch-to-batch consistency and to detect the presence of any unwanted polymorphic or amorphous impurities. americanpharmaceuticalreview.comamericanpharmaceuticalreview.com
The determination of crystalline purity is achieved by comparing the experimental PXRD pattern of a bulk sample with the reference pattern of the pure phase. northwestern.edu The presence of sharp, well-defined peaks is indicative of a highly crystalline material, while a broad, featureless halo suggests the presence of amorphous content. The limit of detection for crystalline impurities by PXRD is typically around 2% by weight. northwestern.edu
While specific PXRD data for this compound is not publicly available, the following table illustrates representative PXRD data for a related amino acid derivative, L-Cysteine, which demonstrates the type of information obtained from a PXRD analysis. researchgate.net
Table 1: Representative Powder X-ray Diffraction Data for L-Cysteine
| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |
|---|---|---|
| 18.2 | 4.87 | 100 |
| 24.5 | 3.63 | 85 |
| 28.9 | 3.09 | 70 |
| 32.1 | 2.79 | 55 |
| 36.8 | 2.44 | 40 |
This table presents illustrative data for L-Cysteine to demonstrate the format of PXRD results and is not the actual data for this compound.
Chiroptical Spectroscopy for Chirality and Conformational Analysis
Chiroptical spectroscopy encompasses a group of techniques that provide information about the three-dimensional structure of chiral molecules by measuring their interaction with polarized light. nih.gov For a chiral molecule such as this compound, which possesses a stereocenter at the α-carbon of the cysteine moiety, chiroptical methods like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are indispensable for confirming its chirality and analyzing its conformational properties in solution. nih.govlibretexts.org
Circular Dichroism (CD) Spectroscopy for Secondary Structure and Optical Activity
Circular Dichroism (CD) spectroscopy is a powerful technique that measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. libretexts.orgharvard.edu This differential absorption, known as the Cotton effect, only occurs in the wavelength regions where the molecule absorbs light and is highly sensitive to the molecule's stereochemistry. uzh.ch
In the far-UV region (typically 190-250 nm), the CD spectrum of a molecule like this compound is dominated by the electronic transitions of its amide and carboxyl groups. The shape and magnitude of the CD signals in this region can provide valuable information about the local conformation and, in the case of peptides and proteins, the secondary structure (e.g., α-helix, β-sheet). harvard.eduunits.it For a small molecule like this compound, the CD spectrum serves as a unique fingerprint of its absolute configuration. researchgate.net
The optical activity of this compound can be quantitatively assessed by its CD spectrum. A positive or negative Cotton effect at a specific wavelength is characteristic of a particular enantiomer. While specific CD spectral data for this compound is not readily found in the literature, the table below provides representative data for L-cysteine to illustrate the type of information obtained.
Table 2: Representative Circular Dichroism Data for L-Cysteine
| Wavelength (nm) | Molar Ellipticity (deg·cm²·dmol⁻¹) |
|---|---|
| 200 | +5000 |
| 210 | -2000 |
This table presents illustrative data for L-Cysteine to demonstrate the format of CD results and is not the actual data for this compound. researchgate.net
Optical Rotatory Dispersion (ORD) for Chirality Assessment
Optical Rotatory Dispersion (ORD) is another chiroptical technique that measures the variation of the optical rotation of a chiral substance with the wavelength of light. nih.govcore.ac.uk When plane-polarized light passes through a solution of a chiral compound like this compound, the plane of polarization is rotated. The magnitude and direction of this rotation are dependent on the wavelength of the light. ubc.ca
An ORD curve is a plot of the specific rotation [α] against the wavelength. numberanalytics.com This curve can be used to determine the absolute configuration of a chiral molecule by comparing it to the ORD curves of structurally related compounds with known configurations. core.ac.uk The specific rotation at a standard wavelength, typically the sodium D-line (589 nm), is a characteristic physical property of a chiral compound and is a crucial parameter for its identification and quality control. alfa-chemistry.commasterorganicchemistry.com
While a complete ORD curve for this compound is not available in public literature, the specific rotation of a related compound, N-acetyl-L-cysteine, is provided below as a representative example of the data obtained from this technique.
Table 3: Representative Specific Optical Rotation Data
| Compound | Specific Rotation [α]²⁰_D | Conditions |
|---|
This table provides the specific rotation for N-acetyl-L-cysteine as a representative example and is not the actual data for this compound. sdfine.com
Chemical Reactivity and Reaction Mechanisms of Cyclohexyl Cysteinate
Hydrolytic Stability and Mechanism of Ester Cleavage
The ester linkage in cyclohexyl cysteinate is susceptible to hydrolysis, a reaction that cleaves the ester bond to yield cyclohexanol (B46403) and cysteine. This reaction can be catalyzed by either acid or base.
Under acidic conditions, the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule can then act as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of cyclohexanol result in the formation of the carboxylic acid, cysteine. The rate of acid-catalyzed hydrolysis is influenced by factors such as temperature and the concentration of the acid. science.govnasa.gov
Base-catalyzed hydrolysis, or saponification, involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, eliminating the cyclohexyloxide anion and forming the carboxylic acid. The cyclohexyloxide is a strong base and will deprotonate the carboxylic acid, driving the reaction to completion. The rate of alkaline hydrolysis is dependent on the concentration of both the ester and the base. rsc.org
Studies on various cysteine esters have shown that the rate of hydrolysis can be influenced by the nature of the alcohol moiety. For instance, a study comparing different cysteine esters in rat lung homogenates found that cysteine cyclohexyl ester prolonged the increase of intracellular cysteine levels longer than cysteine methyl ester. nih.gov This suggests that the bulky cyclohexyl group may impart a degree of steric hindrance around the carbonyl group, potentially slowing the rate of hydrolytic cleavage compared to smaller alkyl esters. nih.gov
Table 1: Factors Influencing Ester Hydrolysis of this compound
| Factor | Effect on Hydrolysis Rate | Mechanism |
| pH | Increases in both acidic and basic conditions | Acid catalysis protonates the carbonyl, increasing electrophilicity. Base catalysis provides a strong nucleophile (OH-). |
| Temperature | Increases with temperature | Provides the necessary activation energy for the reaction. |
| Steric Hindrance | The cyclohexyl group may decrease the rate compared to smaller esters | The bulky group can hinder the approach of the nucleophile (water or hydroxide) to the carbonyl carbon. |
Thiol Reactivity of this compound
The thiol (-SH) group of the cysteine moiety is a primary site of reactivity in this compound, participating in oxidation, nucleophilic additions, metal coordination, and thiol-disulfide exchange reactions. The nucleophilicity of the thiol is a key determinant in these reactions and is enhanced when the thiol is deprotonated to the thiolate anion (RS⁻). wikipedia.org
Oxidation Reactions Leading to Disulfides and Sulfoxides
The thiol group of this compound can be readily oxidized. Mild oxidation, for instance by air or other mild oxidizing agents, can lead to the formation of a disulfide-linked dimer, dicyclohexyl cystinate. This reaction proceeds through the formation of a thiyl radical, which can then combine with another thiyl radical to form the disulfide bond. wikipedia.org
Further oxidation of the sulfur atom can lead to the formation of sulfoxides and, subsequently, sulfones. The oxidation of S-alkyl cysteine derivatives to their corresponding sulfoxides can be achieved using various oxidizing agents. nih.govnih.govacs.org For example, the oxidation of S-alkyl cysteine residues has been demonstrated using periodate (B1199274) anions in the gas phase, proceeding through a proposed nucleophilic attack of the sulfur atom on an oxygen of the periodate. nih.gov Flavoenzymes can also catalyze the stereospecific sulfoxidation of S-alkylated cysteine derivatives. nih.govacs.org The synthesis of sulfoxides from sulfides can also be achieved using reagents like hydrogen peroxide in the presence of a metal catalyst. researchgate.net
Table 2: Oxidation Products of this compound's Thiol Group
| Product | Oxidizing Conditions | Description |
| Dicyclohexyl Cystinate (Disulfide) | Mild oxidation (e.g., air) | Two molecules of this compound are linked by a disulfide bond (-S-S-). |
| This compound Sulfoxide | Moderate oxidation | An oxygen atom is added to the sulfur atom of the thiol group. |
| This compound Sulfone | Strong oxidation | Two oxygen atoms are added to the sulfur atom of the thiol group. |
Nucleophilic Additions (e.g., Michael Addition) to Electrophiles
The thiol group of this compound, particularly in its thiolate form, is a potent nucleophile and can participate in addition reactions with various electrophiles. A notable example is the Michael addition, which involves the conjugate addition of the thiol to an α,β-unsaturated carbonyl compound. nih.gov The high reactivity of cysteine's thiol group in Michael additions is a well-established principle in biochemistry and organic synthesis. nih.gov The nucleophilic character of the thiol allows it to attack the β-carbon of the unsaturated system, leading to the formation of a stable carbon-sulfur bond.
Metal Coordination Chemistry and Ligand Properties
The cysteine moiety of this compound can act as a chelating ligand for various metal ions. The primary coordination sites are typically the soft sulfur atom of the thiol group and the nitrogen atom of the amine group. The carboxylate group, once the ester is hydrolyzed, can also participate in coordination. Cysteine and its derivatives are known to form stable complexes with a wide range of transition metals, including copper(II), iron(III), nickel(II), and zinc(II). nih.gov The formation of these metal complexes can influence the reactivity of the functional groups on the this compound molecule. For instance, coordination to a metal can alter the pKa of the thiol and amine groups and can also play a role in catalyzing oxidation reactions. researchgate.net Studies on cysteine-derived tetramates have shown that cyclohexyl groups can be incorporated into these metal-chelating structures. nih.gov
Thiol-disulfide Exchange Reactions
The thiol group of this compound can undergo thiol-disulfide exchange with other disulfide-containing molecules. This is a reversible reaction where the thiolate anion of this compound attacks a disulfide bond, cleaving it and forming a new mixed disulfide. csic.esnih.govnih.gov This reaction is fundamental in protein chemistry for the formation and rearrangement of disulfide bonds and is highly dependent on the pH of the environment, as the thiolate form is the active nucleophile. nih.govnih.gov The general mechanism involves the nucleophilic attack of a thiolate on one of the sulfur atoms of a disulfide bond, proceeding through a trigonal bipyramidal transition state.
Amine Reactivity of this compound
The primary amine group of the cysteine backbone in this compound is also a site of chemical reactivity. As a nucleophile, it can participate in reactions such as N-acylation.
N-acylation involves the reaction of the amine group with an acylating agent, such as an acid chloride or an acid anhydride, to form an amide bond. This reaction is a common method for the protection of the amine group in amino acid chemistry. google.com The reactivity of the amine group is influenced by the pH of the solution. At low pH, the amine group will be protonated to form an ammonium (B1175870) ion (-NH3+), which is not nucleophilic. Therefore, N-acylation reactions are typically carried out under basic or neutral conditions where a sufficient concentration of the deprotonated amine is present. Studies on the reactivity of cysteine and lysine (B10760008) residues have shown that the position of the amino acid in a peptide sequence can influence the pKa of the amino group, and thus its reactivity towards acylating agents like N-hydroxysuccinimide (NHS) esters. nih.govnih.gov While specific data for this compound is not available, it is expected to undergo N-acylation in a similar manner to other cysteine esters.
Acylation and Amide Bond Formation
The primary amine of the cysteine backbone is a key site for acylation, leading to the formation of an amide bond. This reaction is fundamental in peptide synthesis, where this compound can be incorporated into a growing peptide chain. The process typically requires the activation of a carboxylic acid to facilitate the coupling. mdpi.com
Commonly, carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) are used to activate the carboxyl group of an incoming amino acid, forming a highly reactive O-acylisourea intermediate. umich.edu This intermediate is then readily attacked by the nucleophilic amino group of this compound to form the new amide (peptide) bond. umich.edu To improve yields and minimize side reactions like racemization, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) are often employed. peptide.com
The formation of amide bonds can also be achieved using pre-activated esters, such as pentafluorophenyl esters, which react with the amine to form the amide linkage. umich.edu More advanced methods have been developed for particularly challenging amide bond formations, including those involving sterically hindered amino acids or residues prone to epimerization like cysteine. acs.org One such method utilizes the in situ generation of highly reactive acyl imidazoliums from N,N,N′,N′-tetramethylchloroformamidinium hexafluorophosphate (B91526) (TCFH) and N-methylimidazole (NMI), which can effectively couple amino acids with protected cysteine residues in high yield. acs.org
Native chemical ligation represents a highly specific method for amide bond formation, where a peptide fragment with a C-terminal thioester reacts with another peptide containing an N-terminal cysteine residue. umich.edu This chemoselective reaction proceeds through a transthioesterification, followed by a spontaneous S- to N-acyl rearrangement to form a native peptide bond. umich.edu
Table 1: Reagents for Amide Bond Formation with Cysteine Derivatives | Coupling Reagent/Method | Activating Agent/Intermediate | Key Features | Citations | | :--- | :--- | :--- | :--- | | Carbodiimides (e.g., DCC) | O-acylisourea | Widely used, but can lead to racemization and formation of N-acylurea byproduct. mdpi.comumich.edu | | Carbodiimide (B86325) + Additive (e.g., HOBt) | Activated ester (e.g., HOBt-ester) | Suppresses racemization and other side reactions. peptide.com | | TCFH + NMI | Acyl imidazolium (B1220033) | Effective for challenging couplings, mild conditions, high yields. acs.org | | Native Chemical Ligation | Thioester intermediate | Highly chemoselective, forms a native peptide bond at the ligation site. umich.edu |
Nucleophilic Substitution Reactions
The cysteine side chain contains a potent nucleophile, the thiol group (S-H), which readily participates in nucleophilic substitution reactions. The reactivity is enhanced upon deprotonation to the thiolate anion (S⁻). This nucleophilicity allows for the alkylation of the cysteine side chain. For instance, the reaction with iodoacetic acid results in the formation of a carboxymethylcysteine derivative. pearson.com
The cyclohexyl ester itself can be subject to nucleophilic attack. While esters are generally less reactive than acyl chlorides, they can undergo hydrolysis or transesterification under basic or acidic conditions. The β-lactam ring, a cyclic amide, is activated by an N-acyl group, making its carbonyl carbon susceptible to nucleophilic attack by alcohols or amines, leading to ring-opening and the formation of β-amino esters or amides. illinois.edu
Furthermore, the cyclohexyl ring can bear leaving groups, making it a substrate for nucleophilic substitution. In reactions involving cyclohexyl systems, the stereochemistry of the substrate is critical. For example, in the Sₙ2 reaction of 2-acetoxycyclohexyl tosylate with an acetate (B1210297) ion, the nucleophile attacks from the backside of the carbon bearing the tosylate leaving group, leading to an inversion of configuration at that center. pearson.commasterorganicchemistry.com The rate of such reactions is highly dependent on the conformation of the cyclohexane (B81311) ring. masterorganicchemistry.com Methanesulfonate groups are also effective leaving groups for nucleophilic substitution reactions on a cyclohexane ring. researchgate.net
Cyclohexyl Ring Reactivity and Conformational Dynamics
The cyclohexane ring is generally unreactive due to the stability of its C-C and C-H sigma bonds. Its chemistry is dominated by its conformational behavior. The cyclohexyl group in this compound exists predominantly in a chair conformation, which undergoes rapid "chair flipping" at room temperature. vulcanchem.com This process involves the interconversion between two chair conformers, where axial substituents become equatorial and vice versa.
The conformational preferences of substituents on a cyclohexane ring significantly influence the reactivity of the molecule. Axial substituents are generally more sterically hindered than equatorial ones, which can affect the accessibility of nearby reactive centers. pearson.com For example, the reactivity of a trans-substituted cyclohexyl derivative is often greater than its cis counterpart because the trans arrangement can lead to reduced steric hindrance for an approaching nucleophile. pearson.com In Sₙ2 reactions on substituted cyclohexyl systems, a conformer where the leaving group is in an axial position is often required for the reaction to proceed, allowing for proper orbital alignment for the backside attack. masterorganicchemistry.com
The incorporation of a cyclohexyl group into a peptide backbone, as in a γ-cyclohexyl amino acid, can stabilize specific secondary structures like turns and helices. frontiersin.org Similarly, peptides containing polyhydroxylated cyclohexane β-amino acids have been shown to fold into a stable 14-helix secondary structure. rsc.org This conformational restriction is a key strategy in the design of peptidomimetics with enhanced stability and biological activity. d-nb.info
Stereoselectivity and Regioselectivity in Reactions Involving this compound
Reactions involving this compound can exhibit high degrees of stereoselectivity and regioselectivity due to the chiral centers in the cysteine moiety and the steric and electronic properties of the entire structure.
Stereoselectivity refers to the preferential formation of one stereoisomer over another. masterorganicchemistry.comscribd.com In reactions at the cyclohexane ring, the existing stereocenters and the ring's conformation direct the approach of reagents. For example, the epoxidation of a substituted cyclohexene (B86901) with an agent like m-chloroperbenzoic acid (mCPBA) can be highly diastereoselective. cureffi.org The reagent will preferentially attack the less sterically hindered face of the double bond. cureffi.org Furthermore, nearby functional groups can direct the stereochemical outcome; a hydroxyl group, for instance, can form a hydrogen bond with the incoming reagent, directing it to the same face of the ring. cureffi.org Sₙ2 reactions on chiral carbons within the cyclohexane ring are stereospecific, meaning the stereochemistry of the reactant dictates the stereochemistry of the product, resulting in an inversion of configuration. pearson.com
Regioselectivity is the preference for a reaction to occur at one position over another. masterorganicchemistry.commsu.edu The cysteine moiety in this compound has multiple nucleophilic sites: the amino group and the thiol group. Selective reaction at one site over the other is a common challenge. The relative nucleophilicity of the amine and the thiol is pH-dependent. At neutral pH, the thiol is generally a stronger nucleophile than the amine. Protection strategies are often employed to ensure reaction at the desired site. For example, the amino group can be protected with a group like benzoyl (Bz) or fluorenylmethyloxycarbonyl (Fmoc) to direct acylation or alkylation to the thiol group. Conversely, protecting the thiol group (e.g., with a trityl group) allows for selective reaction at the amino group. peptide.comacs.org
In addition reactions to an alkene, such as the addition of an acid, the reaction often follows Markovnikov's rule, where the electrophilic part of the reagent adds to the carbon atom of the double bond that is less substituted. masterorganicchemistry.com In the context of the Baeyer–Villiger oxidation of an unsymmetrical ketone, the migratory aptitude of the adjacent groups determines the regioselectivity. The cyclohexyl group has a higher migratory aptitude than primary alkyl or phenyl groups, influencing which bond migrates to form the ester product. beilstein-journals.org
Table 2: Summary of Selectivity in Reactions
| Type of Selectivity | Influencing Factors | Example Reaction | Citations |
|---|---|---|---|
| Stereoselectivity | Steric hindrance, directing groups, reaction mechanism (e.g., Sₙ2 inversion) | Epoxidation of a substituted cyclohexene; Sₙ2 reaction at a chiral center. | pearson.comcureffi.org |
| Regioselectivity | pH, relative nucleophilicity of functional groups, protecting groups, migratory aptitude | Alkylation of the thiol vs. the amine in cysteine; Baeyer–Villiger oxidation. | peptide.combeilstein-journals.org |
Computational and Theoretical Studies on Cyclohexyl Cysteinate
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental in elucidating the intrinsic properties of molecules. For cyclohexyl cysteinate, these methods provide insights into its geometry, stability, and chemical reactivity at the electronic level.
Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations
Density Functional Theory (DFT) is a widely used computational method for predicting the structure and energy of molecules. For a molecule like this compound, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), can be employed to determine its most stable three-dimensional structure. researchgate.netmdpi.com The geometry optimization process involves finding the arrangement of atoms that corresponds to a minimum on the potential energy surface.
In the case of this compound, several stable conformers are expected due to the rotational freedom around the C-S bond, the C-C bonds of the cysteine backbone, and the chair-boat conformations of the cyclohexyl ring. DFT calculations can predict the relative energies of these conformers, identifying the global minimum energy structure. Intramolecular interactions, such as hydrogen bonds between the amine group and the carbonyl oxygen, play a significant role in stabilizing certain conformations. scirp.org
Table 1: Calculated Relative Energies of this compound Conformers using DFT
| Conformer | Dihedral Angle (N-Cα-Cβ-S) (°) | Cyclohexyl Conformation | Relative Energy (kcal/mol) |
| 1 | 60 | Chair | 0.00 |
| 2 | 180 | Chair | 1.25 |
| 3 | -60 | Chair | 1.80 |
| 4 | 60 | Boat | 5.50 |
Note: The data in this table is hypothetical and for illustrative purposes, based on typical energy differences found in related cysteine derivatives.
Ab Initio Methods for High-Accuracy Calculations
For even higher accuracy, ab initio methods such as Møller-Plesset perturbation theory (MP2) can be utilized. researchgate.netunimelb.edu.au These methods are computationally more demanding than DFT but can provide benchmark-quality energies and geometries. For this compound, MP2 calculations with a large basis set, such as aug-cc-pVTZ, would offer a more refined understanding of the subtle energetic differences between conformers and the nature of intramolecular interactions. beilstein-journals.org Ab initio studies on related cysteine derivatives have shown that electron correlation effects, which are well-described by methods like MP2, are important for accurately predicting conformational energies. researchgate.netunimelb.edu.au
Molecular Orbital Analysis (HOMO/LUMO) for Reactivity Insights
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's reactivity. The energy of the HOMO is related to the ionization potential and indicates the ability to donate electrons, while the LUMO energy relates to the electron affinity and the ability to accept electrons. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability and reactivity. researchgate.net
For this compound, the HOMO is expected to be localized primarily on the sulfur atom of the cysteine residue, making it susceptible to electrophilic attack and oxidation. The LUMO is likely to be distributed over the carbonyl group of the ester, indicating this site's susceptibility to nucleophilic attack. The presence of the cyclohexyl group may have a modest electronic effect on the HOMO-LUMO gap compared to a simple alkyl ester. rsc.org
Table 2: Frontier Orbital Energies of this compound
| Orbital | Energy (eV) |
| HOMO | -8.9 |
| LUMO | -0.5 |
| HOMO-LUMO Gap | 8.4 |
Note: These values are representative and based on calculations of similar amino acid esters.
Molecular Dynamics (MD) Simulations for Conformational Sampling and Intermolecular Interactions
While quantum chemical calculations provide detailed information about static structures, Molecular Dynamics (MD) simulations offer a dynamic picture of the molecule's behavior over time, including its conformational changes and interactions with its environment.
Force Field Development and Validation for this compound
MD simulations rely on force fields, which are sets of parameters that describe the potential energy of a system as a function of its atomic coordinates. For this compound, a combination of existing parameters from standard force fields like AMBER or CHARMM would likely be used. mdpi.comnih.govacs.org Parameters for the cysteine residue are well-established, as are those for alkyl chains. The ester linkage and the specific topology of the cyclohexyl group might require the development and validation of new parameters. This process often involves fitting the force field parameters to reproduce quantum chemical data, such as conformational energy profiles and vibrational frequencies, or experimental data like heats of vaporization. researchgate.netbiorxiv.org
Solvent Effects on Conformation and Dynamics
The conformation and dynamics of this compound are significantly influenced by the solvent. In a polar solvent like water, conformations that expose polar groups (the amine and ester groups) to the solvent and bury the nonpolar cyclohexyl group will be favored. Explicit solvent MD simulations, where the solute is surrounded by a box of solvent molecules, can capture these interactions in detail. researchgate.netnih.govresearchgate.net
These simulations can reveal how hydrogen bonding between the molecule and water affects its conformational preferences. For instance, water molecules can form hydrogen bonds with the amine and carbonyl groups, potentially disrupting intramolecular hydrogen bonds that are stable in the gas phase. researchgate.netscirp.org The hydrophobic effect will also play a crucial role, driving the cyclohexyl group to minimize its contact with water. The analysis of the radial distribution function from MD simulations can provide quantitative information about the solvation structure around different parts of the this compound molecule.
Reaction Pathway and Transition State Analysis using Computational Methods
Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions, including those involving this compound. acs.org Density Functional Theory (DFT) is a widely used quantum mechanical method for studying reaction pathways and characterizing transition states. acs.orgnih.gov By calculating the potential energy surface, researchers can identify the minimum energy path from reactants to products, which includes intermediate structures and transition states. github.io
A key aspect of this analysis is the identification of the transition state, which represents the highest energy point along the reaction coordinate. github.io The geometry and energy of the transition state provide crucial information about the reaction's activation energy and, consequently, its rate. github.io Frequency calculations are performed to confirm the nature of stationary points on the potential energy surface; a minimum has all real frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. acs.orggithub.io
For reactions involving this compound, such as its formation or its participation in further chemical transformations, computational studies can elucidate the step-by-step mechanism. For instance, in a hypothetical reaction, one could investigate whether the reaction proceeds through a concerted mechanism or a stepwise mechanism involving one or more intermediates. worldscientific.com Intrinsic Reaction Coordinate (IRC) calculations can be used to follow the reaction path downhill from the transition state to ensure that it connects the desired reactants and products. github.io
These computational approaches can also assess the influence of the solvent on the reaction pathway and energetics. worldscientific.com By comparing gas-phase calculations with those including a solvent model, one can understand the role of the solvent in stabilizing or destabilizing reactants, intermediates, and transition states. worldscientific.com
QSAR/SAR Studies for Structure-Property and Structure-Activity Relationship Elucidation (Conceptual)
Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry and drug design for understanding how the chemical structure of a compound relates to its biological activity or a specific property. scholarsresearchlibrary.com These studies aim to develop predictive models that can guide the design of new, more potent, or selective molecules. nih.gov
For this compound and its derivatives, a QSAR/SAR study would conceptually involve the following steps:
Data Set Compilation: A series of this compound analogs with varying structural modifications would be synthesized and their biological activities (e.g., enzyme inhibition, receptor binding) would be experimentally determined.
Descriptor Calculation: A wide range of molecular descriptors would be calculated for each compound in the series. These descriptors quantify various aspects of the molecular structure, including:
Topological descriptors: Describing the connectivity of atoms.
Geometrical descriptors: Related to the 3D shape of the molecule.
Electronic descriptors: Such as partial charges, dipole moment, and frontier molecular orbital energies (HOMO and LUMO).
Hydrophobic descriptors: Like the partition coefficient (logP).
Model Development: Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Artificial Neural Networks (ANN), are used to build a mathematical model that correlates the calculated descriptors with the observed biological activity. openrepository.comresearchgate.net
Model Validation: The predictive power of the QSAR model is rigorously assessed using both internal and external validation techniques. mdpi.com Internal validation often involves cross-validation methods like leave-one-out (LOO), while external validation uses a separate test set of compounds that were not used in the model development. nih.govmdpi.com
A conceptual SAR analysis of this compound would involve systematically modifying different parts of the molecule—the cyclohexyl ring, the cysteine backbone, and any substituents—and observing the effect on activity. For example, changing the size or substitution pattern of the cyclohexyl ring could probe the steric and hydrophobic requirements of the binding pocket. Modifying the functional groups of the cysteinate moiety could reveal key hydrogen bonding or electrostatic interactions.
The insights gained from these QSAR/SAR studies can then be used to design new this compound derivatives with improved properties.
Spectroscopic Property Prediction through Computational Chemistry
Computational chemistry methods are highly effective in predicting the spectroscopic properties of molecules, which can be invaluable for their characterization and identification. mdpi.com For this compound, theoretical calculations can provide simulated spectra that can be compared with experimental data.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Computational methods, often employing DFT, can predict the chemical shifts of ¹H and ¹³C nuclei in this compound. researchgate.net These calculations are typically performed on the optimized geometry of the molecule. By considering different conformations of the molecule, it's possible to obtain a weighted average of the chemical shifts, which can be more representative of the experimental spectrum in solution. researchgate.net The accuracy of these predictions can aid in the assignment of complex NMR spectra.
Infrared (IR) Spectroscopy: The vibrational frequencies of this compound can be calculated using computational methods. These frequencies correspond to the absorption bands observed in an IR spectrum. The calculated IR spectrum can help in identifying the characteristic vibrational modes of the functional groups present in the molecule, such as the C=O stretch of the carboxyl group and the N-H bend of the amino group.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is a common method for predicting the electronic absorption spectra (UV-Vis) of molecules. nih.gov These calculations provide information about the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions. For this compound, this could help in understanding the electronic structure and identifying chromophores within the molecule.
The following table provides a conceptual overview of the types of spectroscopic data that can be predicted computationally for this compound.
| Spectroscopic Technique | Predicted Property | Computational Method |
| ¹H and ¹³C NMR | Chemical Shifts (δ) | DFT (e.g., GIAO) |
| Infrared (IR) | Vibrational Frequencies (cm⁻¹) | DFT |
| UV-Vis | Wavelength of Maximum Absorption (λmax) | TD-DFT |
The agreement between computationally predicted and experimentally measured spectra can provide strong evidence for the proposed structure of a compound. nih.govsemanticscholar.org
Mechanistic Insights into Biochemical and Biological Interactions of Cyclohexyl Cysteinate
Molecular Mechanisms of Interaction with Enzymes
Enzyme Substrate Specificity and Hydrolysis by Esterases (e.g., Cellular Esterases)
Cyclohexyl cysteinate, an ester of cysteine, serves as a substrate for cellular esterases, a class of enzymes that catalyze the hydrolysis of ester bonds. nih.govnih.gov These enzymes are ubiquitous, found in various organisms and tissues, and play a crucial role in detoxifying xenobiotics containing ester groups. researchgate.net The hydrolysis of this compound by esterases cleaves the ester bond, yielding cysteine and cyclohexanol (B46403). nih.gov This enzymatic action is a key step in the intracellular delivery of cysteine. nih.gov
Carboxylesterases, a major type of cellular esterase, exhibit broad substrate specificity, enabling them to hydrolyze a wide array of compounds. researchgate.netresearchgate.net However, the efficiency of hydrolysis can be influenced by the structure of both the alcohol and carboxylic acid moieties of the ester. nih.gov While much research has focused on the impact of the carboxyl group, the alcohol component, such as the cyclohexyl group in this compound, also significantly affects the susceptibility of the ester to enzymatic cleavage. nih.gov
Studies have shown that reducing esterase activity, either through inhibitors like paraoxon (B1678428) or by lowering the temperature, significantly slows down the metabolism of cysteine esters, including this compound. nih.gov This demonstrates the critical role of these enzymes in releasing cysteine from its ester prodrug form. nih.gov The hydrolysis can be mediated by membrane-associated esterase activity, facilitating the increase of intracellular cysteine levels. nih.gov
Table 1: Factors Influencing Esterase-Mediated Hydrolysis of Cysteine Esters
| Factor | Effect on Hydrolysis | Reference |
| Esterase Inhibitors (e.g., paraoxon) | Decreases rate of hydrolysis | nih.gov |
| Low Temperature (4°C) | Decreases rate of hydrolysis | nih.gov |
| Enzyme Location | Membrane-associated esterases contribute to hydrolysis | nih.gov |
Inhibition or Modulation of Cysteine Proteases (e.g., Cruzain, SARS-CoV-2 3CL Protease)
The cysteine residue released from this compound is a key component of the catalytic machinery of cysteine proteases. However, derivatives and compounds interacting with these enzymes often feature modified cysteine or other moieties.
Cruzain: Cruzain is the major cysteine protease of the parasite Trypanosoma cruzi, the causative agent of Chagas disease, making it a significant drug target. nih.govnih.gov Various studies have explored inhibitors of cruzain, some of which contain cyclic structures like cyclohexyl groups. For instance, in the development of 4-aminoquinoline (B48711) derivatives as potential cruzain inhibitors, a cyclohexyl substituent was evaluated for its hydrophobic interactions within the enzyme's binding pocket, with the hypothesis that its bulky nature could improve binding affinity. However, in this particular study, the synthesized aminoquinolines did not show inhibitory activity against cruzain. Other research on gallinamide A analogs, which are potent inhibitors of cathepsin L-like cysteine proteases including cruzain, has shown that incorporating a CH2-cyclohexyl group at certain positions can be well-tolerated and result in potent inhibitors. biorxiv.org
SARS-CoV-2 3CL Protease: The 3C-like protease (3CLpro) of SARS-CoV-2 is a cysteine protease essential for viral replication and a primary target for antiviral drug development. nih.govnih.gov The active site contains a catalytic Cys-His dyad. nih.gov Structure-based design of inhibitors has been a key strategy, with many peptidomimetic inhibitors designed to covalently bind to the catalytic cysteine (Cys145). tandfonline.com Research on α-ketoamide inhibitors revealed that optimizing the functional group at the P2 site is crucial, and a compound with a cyclohexylmethyl group at this position showed potent inhibition of SARS-CoV 3CLpro. nih.gov Similarly, structure-guided design of dipeptidyl inhibitors has utilized a cyclohexyl moiety to engage in favorable binding interactions with the S4 pocket of the enzyme. nih.gov
Interaction with ATPases and Inhibition Mechanisms (e.g., H+/K+ ATPase)
The gastric H+/K+-ATPase is a P-type ATPase responsible for acid secretion in the stomach. nih.gov It is the target of proton pump inhibitors (PPIs). nih.gov While direct interaction studies with this compound are not prominent, the role of cysteine residues in the inhibition of this enzyme is well-established. Irreversible PPIs, such as omeprazole, covalently bind to cysteine residues on the extracellular domain of the H+/K+-ATPase. researchgate.net
Reversible inhibitors, known as potassium-competitive acid blockers (P-CABs), also interact with the enzyme. researchgate.netconicet.gov.ar The binding of these inhibitors can be influenced by the presence of K+ and the protonation state of the enzyme and the inhibitor, which can alter the conformation and accessibility of the binding site within the transmembrane domain. conicet.gov.arox.ac.uk While not directly involving this compound, studies on other inhibitors highlight the importance of specific amino acid residues, including cysteines, in the binding pocket. researchgate.net Furthermore, research on the inhibition of Na+/K+-ATPase by certain cytotoxic gold(III) complexes has shown that treatment with cysteine can reverse or prevent the inhibition, suggesting a direct or indirect interaction involving thiol groups. researchgate.net
Role as an Intracellular Cysteine Delivery System and Glutathione (B108866) (GSH) Precursor Mechanisms
This compound functions as an efficient system for delivering cysteine into cells. nih.gov The esterification of cysteine to form this compound masks the polar nature of the amino acid, facilitating its passage across the cell membrane. Once inside the cell, esterases hydrolyze the compound, releasing free cysteine. nih.gov
This intracellularly delivered cysteine is a crucial precursor for the synthesis of glutathione (GSH), a major cellular antioxidant. nih.govgoogle.comfrontiersin.org The synthesis of GSH from its constituent amino acids—glutamate (B1630785), cysteine, and glycine (B1666218)—is catalyzed by two enzymes: γ-glutamylcysteine synthetase (GCS) and glutathione synthetase (GS). frontiersin.orgmdpi.com The availability of cysteine is often the rate-limiting step in GSH synthesis. mdpi.com By increasing the intracellular concentration of cysteine, this compound supports and promotes the synthesis of GSH. nih.gov This mechanism is vital for protecting cells against oxidative stress and various toxicities. nih.gov
The process can be summarized in the following steps:
this compound crosses the cell membrane.
Cellular esterases hydrolyze this compound to release cysteine and cyclohexanol. nih.gov
The released cysteine becomes available for GSH synthesis. nih.gov
GCS ligates cysteine and glutamate to form γ-glutamylcysteine. mdpi.com
GS adds glycine to γ-glutamylcysteine to produce glutathione. frontiersin.org
This delivery system effectively bypasses the cellular uptake systems for cysteine and provides a direct source of this limiting substrate for GSH production. nih.gov
Redox Mechanisms Involving the Thiol Group in Biological Systems
The thiol (sulfhydryl, -SH) group of the cysteine molecule, released from this compound, is central to its role in cellular redox chemistry. creative-proteomics.com Thiols are potent reducing agents because they can readily donate an electron. creative-proteomics.comnih.gov
In biological systems, the thiol group of cysteine participates in a variety of redox reactions:
Antioxidant Defense: The thiol group of cysteine within glutathione is the active site for neutralizing reactive oxygen species (ROS) and free radicals. creative-proteomics.com Glutathione donates an electron to enzymes like glutathione peroxidase (GPx), which in turn reduces harmful peroxides. nih.gov
Thiol-Disulfide Exchange: Thiol groups can undergo reversible oxidation to form disulfide bonds (-S-S-). This thiol-disulfide interchange is a fundamental mechanism in the function of proteins like thioredoxin and glutaredoxin, which are crucial for maintaining the cellular redox state. nih.govwfu.edu
Redox Signaling: The modification of cysteine residues in proteins acts as a redox switch, modulating protein function and signal transduction pathways. wfu.edufrontiersin.org These modifications include S-glutathionylation, S-nitrosylation, and the formation of sulfenic, sulfinic, and sulfonic acids. creative-proteomics.comfrontiersin.org
The delivery of cysteine via this compound replenishes the cellular pool of thiols, thereby bolstering the entire thiol-based redox system and protecting cellular components from oxidative damage. nih.govcreative-proteomics.com
Molecular-Level Interactions with Cellular Components (e.g., Proteins, DNA)
The interactions of this compound and its hydrolysis product, cysteine, with cellular components are multifaceted.
Proteins:
Covalent Disulfide Bonds: The thiol group of cysteine residues is crucial for the tertiary structure of many proteins, particularly those that are secreted or located on the cell surface. It forms covalent disulfide bonds that stabilize the folded protein structure. nih.gov
Enzyme Active Sites: Cysteine residues are frequently found in the active sites of enzymes, where the thiol group participates directly in catalysis, as seen in cysteine proteases. nih.gov
Metal Binding: The sulfur atom of cysteine can form strong covalent bonds with metal ions, playing a role in the structure and function of metalloproteins. creative-proteomics.com
Non-covalent Interactions: The cyclohexyl group of the intact ester molecule can participate in hydrophobic or van der Waals interactions with nonpolar regions of proteins, potentially influencing binding before hydrolysis. researchgate.net
DNA: Direct interactions between this compound and DNA are not well-documented. However, the cellular redox state, which is heavily influenced by the availability of cysteine and glutathione, can impact DNA. Oxidative stress can lead to DNA damage, and by bolstering the antioxidant capacity of the cell, the cysteine delivered by this compound indirectly protects DNA from such damage.
Lipids: Cell membranes are a primary site of interaction. The lipophilic nature of the cyclohexyl group may facilitate the initial interaction and transport of the ester across the lipid bilayer of the cell membrane before its hydrolysis by membrane-bound or intracellular esterases. nih.gov
Mechanistic Investigations of Potential Antimicrobial Activity Against Specific Pathogens (e.g.,Leishmania infantum)
While direct studies on the antimicrobial activity of this compound against Leishmania infantum are not extensively documented in the available scientific literature, the potential for such activity can be inferred from research on related compounds and the known biology of the parasite. A plausible mechanism of action for cyclohexyl-containing compounds against L. infantum involves the inhibition of essential parasitic enzymes, particularly cysteine proteases.
Cysteine proteases are crucial virulence factors for Leishmania parasites. They play a significant role in various aspects of the parasite's life cycle, including host cell invasion, nutrient acquisition, and evasion of the host immune response. nih.gov Specifically, these proteases are involved in the degradation of host proteins and the modulation of the host's immune cells, creating a favorable environment for parasite survival and proliferation. nih.gov Therefore, the inhibition of these enzymes represents a promising strategy for the development of new antileishmanial drugs. asm.org
Research on other cyclohexyl derivatives has provided evidence for their potential to act as antileishmanial agents. For instance, n-cyclohexyl-1,2,4-oxadiazole has demonstrated in vitro activity against L. infantum promastigotes. nih.govresearchgate.net The proposed mechanism for this activity is the inhibition of parasitic proteases, such as cysteine proteases. nih.gov This suggests that the cyclohexyl moiety may play a role in the binding and inhibition of these key enzymes. The investigation of chalcone-like compounds has also suggested that their antileishmanial action may be due to interactions with cysteine proteases like procathepsin L. unc.edu
Given the established importance of cysteine proteases for the survival of Leishmania infantum and the demonstrated activity of other cyclohexyl-containing molecules against this parasite, it is hypothesized that this compound could exert antimicrobial effects through a similar mechanism. The cysteinate portion of the molecule could potentially interact with the active site of cysteine proteases, while the cyclohexyl group might enhance binding affinity or cellular uptake. However, without direct experimental evidence, this remains a compelling area for future investigation.
**Table 2: Potential Mechanistic Targets for this compound against *Leishmania infantum***
| Potential Target | Role in Leishmania infantum | Evidence from Related Compounds | References |
|---|---|---|---|
| Cysteine Proteases (e.g., CPB) | Virulence, host cell invasion, immune evasion, nutrient acquisition | n-cyclohexyl-1,2,4-oxadiazole shows activity against L. infantum, with a proposed mechanism involving protease inhibition. | nih.gov, nih.gov, researchgate.net |
| Procathepsin L-like enzymes | Parasite replication and differentiation | Chalcone-like compounds may interact with and inhibit these enzymes. | unc.edu |
Advanced Analytical Methodologies for Detection and Quantification of Cyclohexyl Cysteinate
Chromatographic Separation Techniques
Chromatographic techniques are fundamental in the analysis of chemical compounds, offering high-resolution separation of components from a mixture. For cyclohexyl cysteinate, several chromatographic methods are particularly relevant.
High-Performance Liquid Chromatography (HPLC) with Various Detection Modes
High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, widely used for the separation, identification, and quantification of various compounds. csfarmacie.cz The versatility of HPLC is enhanced by the availability of multiple detection modes, each offering specific advantages for the analysis of compounds like this compound.
Common detection methods coupled with HPLC include ultraviolet-visible (UV-Vis) spectroscopy, fluorescence detection, and electrochemical detection. researchgate.net The choice of detector depends on the physicochemical properties of the analyte. For compounds lacking a strong chromophore, derivatization with a UV-active or fluorescent tag is a common strategy to enhance detection sensitivity. For instance, reagents like trinitrobenzenesulfonic acid (TNBS) can be used for pre-column derivatization of amines, allowing for their quantification by UV detection. nih.gov
The separation efficiency in HPLC is heavily influenced by the choice of the stationary phase and mobile phase composition. For polar compounds, hydrophilic interaction liquid chromatography (HILIC) can be an effective approach. sigmaaldrich.com Optimization of mobile phase parameters such as solvent composition, pH, and the use of additives is critical to achieve the desired resolution and retention. sigmaaldrich.comsielc.com
Table 1: Example HPLC Parameters for Analysis of Related Compounds
| Parameter | Setting | Reference |
| Column | SeQuant® ZIC®-HILIC | sigmaaldrich.com |
| Mobile Phase | Acetonitrile (B52724)/Ammonium (B1175870) acetate (B1210297) (80:20) | sigmaaldrich.com |
| Flow Rate | 0.5 mL/min | sigmaaldrich.com |
| Detection | UV at 220 nm | sigmaaldrich.com |
| Injection Volume | 1 µL | sigmaaldrich.com |
Gas Chromatography (GC) for Volatile Derivatives
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. vt.edu Since amino acid derivatives like this compound are generally non-volatile, a derivatization step is necessary to convert them into more volatile forms suitable for GC analysis. sigmaaldrich.com Common derivatization reagents include silylating agents, such as N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), which replaces active hydrogens on polar functional groups. sigmaaldrich.com
The choice of the GC column is crucial for achieving good separation. Capillary columns with various stationary phases, such as those with polysiloxane coatings, are widely used. sigmaaldrich.comcopernicus.org The temperature program of the GC oven is optimized to ensure efficient separation of the derivatized analytes. sigmaaldrich.com Flame ionization detection (FID) is a common detector used in GC for the quantification of organic compounds. nih.gov
Chiral Chromatography for Enantiomeric Purity Assessment
Many biologically relevant molecules, including amino acid derivatives, are chiral, meaning they exist as non-superimposable mirror images called enantiomers. researchgate.net Since enantiomers often exhibit different biological activities, assessing the enantiomeric purity of a compound like this compound is critical. csfarmacie.cz Chiral chromatography is the primary method for separating enantiomers. mdpi.com
This can be achieved using a chiral stationary phase (CSP) in HPLC or GC. csfarmacie.czsigmaaldrich.com CSPs are designed to interact differently with each enantiomer, leading to their separation. mdpi.com Polysaccharide-based CSPs, for example, are widely used and can operate in various modes, including normal-phase, reversed-phase, and polar organic modes. sigmaaldrich.commdpi.com The mobile phase composition and temperature can be adjusted to optimize the enantiomeric resolution. sigmaaldrich.com Alternatively, derivatization with a chiral reagent can form diastereomers, which can then be separated on a non-chiral column. sigmaaldrich.com
Hyphenated Techniques for Enhanced Resolution and Identification
Hyphenated techniques, which combine a separation method with a detection method, provide enhanced analytical capabilities, particularly for the analysis of complex samples.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Matrices
Liquid Chromatography-Mass Spectrometry (LC-MS), and particularly its tandem version (LC-MS/MS), is a highly sensitive and selective technique for the analysis of compounds in complex matrices. rsc.org This method couples the powerful separation capabilities of HPLC with the mass analysis capabilities of a mass spectrometer. researchgate.net LC-MS is especially valuable for analyzing samples where matrix components can interfere with the detection of the target analyte. nih.gov
In LC-MS/MS, the first mass spectrometer (MS1) selects the precursor ion of the analyte of interest, which is then fragmented. The second mass spectrometer (MS2) analyzes the resulting product ions, providing a high degree of specificity and reducing chemical noise. cuni.cz This technique allows for the reliable identification and quantification of compounds at very low concentrations. mdpi.com However, matrix effects, such as ion suppression or enhancement, can impact the accuracy of quantification and must be carefully evaluated and mitigated. rsc.org The integration of LC with MS and Nuclear Magnetic Resonance (NMR) can provide comprehensive structural information for trace analytes in complex mixtures. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative and Quantitative Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful hyphenated technique that combines the separation power of GC with the identification capabilities of MS. nih.govgnest.org It is widely used for the qualitative and quantitative analysis of volatile and semi-volatile organic compounds. researchgate.net As with GC-FID, a derivatization step is typically required for non-volatile analytes like this compound to make them amenable to GC analysis. nist.govnih.gov
The mass spectrometer provides detailed structural information by analyzing the fragmentation pattern of the eluting compounds upon electron ionization. nist.gov This fragmentation pattern serves as a "fingerprint" that can be compared to spectral libraries for compound identification. copernicus.org GC-MS offers high sensitivity and specificity, making it a valuable tool for metabolic profiling and the determination of amino acid profiles in biological samples. nist.govresearchgate.net
Table 2: Example GC-MS Parameters for Amino Acid Analysis
| Parameter | Setting | Reference |
| Derivatization Reagent | N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) | sigmaaldrich.com |
| GC Column | SLB™-5ms (20 m x 0.18 mm I.D., 0.18 µm film) | sigmaaldrich.com |
| Oven Program | Optimized for separation of TBDMS derivatives | sigmaaldrich.com |
| Ionization Mode | Electron Impact (EI) | nih.gov |
Derivatization Strategies for Improved Detection and Separation
Derivatization is a key strategy in the analysis of amino acids and their derivatives, like this compound, to improve volatility, thermal stability, and detector response. libretexts.orgsigmaaldrich.com This process involves chemically modifying the analyte to produce a derivative with properties more suitable for the chosen analytical technique. libretexts.org For this compound, derivatization primarily targets its reactive thiol and amine groups.
Pre-column and Post-column Derivatization for Thiol and Amine Groups
Derivatization techniques can be applied either before (pre-column) or after (post-column) the chromatographic separation. chromatographyonline.comshimadzu.com
Pre-column derivatization involves reacting the sample with a derivatizing agent prior to injection into the chromatograph. shimadzu.com
Advantages: This approach can minimize reagent consumption and potentially increase sensitivity by using reagents that might otherwise interfere with the detection system. shimadzu.com It also allows for the modification of analytes with hydrophobic functional groups, making them suitable for separation by reversed-phase chromatography, which offers excellent separation efficiency. shimadzu.com
Disadvantages: The stability of the formed derivative is crucial, and the reaction efficiency can be influenced by the sample matrix. chromatographyonline.comshimadzu.com
Post-column derivatization occurs after the analyte has been separated on the column but before it reaches the detector. shimadzu.com
Advantages: This method provides good quantitative performance and reproducibility, making it suitable for a wide range of samples and routine analysis once the system is optimized. shimadzu.comactascientific.com
Disadvantages: It can be challenging to increase sensitivity, and it consumes a larger amount of reagent, which flows continuously to the detector. shimadzu.com The choice of reagents is also limited as unreacted reagent cannot be detected. shimadzu.com
Common derivatizing agents for the amine group in amino acids include o-phthalaldehyde (B127526) (OPA), phenylisothiocyanate (PITC), fluorescamine, and dansyl chloride. shimadzu.com For the thiol group, reagents like ethacrynic acid and maleimide (B117702) derivatives are employed. academicjournals.orgsemanticscholar.org
Fluorescent and UV-Vis Labeling Reagents
To enhance the detection of this compound, various labeling reagents that introduce chromophores (for UV-Vis detection) or fluorophores (for fluorescence detection) are utilized.
Fluorescent Labeling Reagents: These reagents react with the amine or thiol groups of this compound to form highly fluorescent derivatives, enabling sensitive detection. thermofisher.com
o-Phthalaldehyde (OPA): A widely used reagent that reacts with primary amines in the presence of a thiol to produce highly fluorescent isoindole derivatives. libretexts.orgchromatographyonline.com It is often used in both pre-column and post-column derivatization. actascientific.comgoums.ac.ir
4-Fluoro-7-nitrobenzofurazan (NBD-F) and 4-Chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl): These reagents react with both primary and secondary amines, as well as thiols, to form fluorescent adducts. thermofisher.cominterchim.fr NBD-F reacts much faster than NBD-Cl. thermofisher.com
4-(N,N-Dimethylaminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole (DBD-F): This reagent is used for the derivatization of thiols and amines, yielding fluorescent products. psu.edu
9-Fluorenylmethoxycarbonyl Chloride (FMOC-Cl): Reacts with primary and secondary amines to create derivatives that can be detected by both UV and fluorescence detectors. libretexts.org
UV-Vis Labeling Reagents: These reagents attach a chromophoric group to the analyte, increasing its molar absorptivity and allowing for detection at specific wavelengths.
1-Fluoro-2,4-dinitrobenzene (FDNB): Reacts with primary and secondary amines to form derivatives detectable in the UV region. libretexts.org
4-N,N-Dimethylaminoazobenzene-4'-Sulfonyl Chloride (DABS-Cl): Reacts with amines, alcohols, and thiols to produce derivatives with strong absorption in the visible range. libretexts.org
Phenylisothiocyanate (PITC): A well-established reagent for the pre-column derivatization of amino acids for UV detection. academicjournals.orgresearchgate.net
| Reagent | Target Group(s) | Detection Method | Key Features |
| o-Phthalaldehyde (OPA) | Primary Amines | Fluorescence | Rapid reaction; forms unstable derivatives unless stabilized. libretexts.orggoums.ac.ir |
| NBD-F / NBD-Cl | Amines, Thiols | Fluorescence | NBD-F has a much faster reaction rate than NBD-Cl. thermofisher.cominterchim.fr |
| FMOC-Cl | Primary & Secondary Amines | UV & Fluorescence | Versatile reagent for both detection methods. libretexts.org |
| Phenylisothiocyanate (PITC) | Amines | UV | Well-established for pre-column derivatization of amino acids. academicjournals.orgresearchgate.net |
| DABS-Cl | Amines, Alcohols, Thiols | Visible | Forms derivatives with strong absorption in the visible spectrum. libretexts.org |
Electrochemical Methods for Sensitive Detection
Electrochemical methods offer high sensitivity and are well-suited for the detection of electroactive species like this compound. mdpi.com These techniques are based on the oxidation or reduction of the analyte at an electrode surface.
Cyclic Voltammetry for Redox Properties and Sensing Applications
Cyclic voltammetry (CV) is a powerful electrochemical technique used to study the redox properties of a compound. In the context of this compound, CV can be used to investigate the oxidation of its thiol group. mdpi.com The resulting voltammogram provides information about the oxidation potential and the nature of the electrochemical process (reversible or irreversible). mdpi.com
The electrochemical behavior of cysteine and its derivatives is often studied at various pH levels and scan rates to optimize detection conditions. mdpi.com For instance, the oxidation of the thiol group in cysteine typically shows an anodic peak in the voltammogram. mdpi.com This principle can be applied to develop electrochemical sensors for the sensitive detection of this compound. Modified electrodes, such as those incorporating metal complexes or nanomaterials, can be used to enhance the electrocatalytic oxidation of the thiol group, thereby improving the sensitivity and selectivity of the detection method. mdpi.comelectrochemsci.org
| Technique | Principle | Application for this compound | Key Findings from Cysteine Studies |
| Cyclic Voltammetry (CV) | Measures the current that develops in an electrochemical cell under conditions where the voltage is swept back and forth. | Investigating the redox behavior of the thiol group and developing sensing applications. | The thiol group of cysteine is electrochemically active and can be oxidized, showing a distinct anodic peak. mdpi.com The process is typically irreversible. mdpi.com |
| Differential Pulse Voltammetry (DPV) | A voltammetric technique that uses a series of regular voltage pulses superimposed on a linear voltage sweep. | Quantitative determination with high sensitivity. | Selected as a sensitive electroanalytical method for cysteine determination. mdpi.com |
| Square-Wave Voltammetry (SWV) | A large-amplitude differential technique in which a waveform composed of a symmetrical square wave is superimposed on a base staircase potential. | Sensitive detection, particularly with modified electrodes. | Used for the detection of L-cysteine with modified electrodes, achieving low detection limits. mdpi.com |
Sample Preparation Techniques for Complex Biological and Chemical Matrices
The analysis of this compound in complex samples such as biological fluids or industrial broths requires effective sample preparation to remove interfering substances and concentrate the analyte. google.comcreative-proteomics.com
Common steps in sample preparation for amino acid analysis include:
Deproteinization: For biological samples like plasma or serum, proteins are major interferents and must be removed. nih.gov This is typically achieved through precipitation with acids like trichloroacetic acid (TCA) or perchloric acid (PCA), or by ultrafiltration. creative-proteomics.comnih.gov
Extraction: Solid-phase extraction (SPE) is a widely used technique to clean up samples and isolate the analyte of interest. google.com For amino acids, cation-exchange SPE cartridges are often employed to bind the amino acids while allowing interfering compounds to be washed away. google.com The retained amino acids are then eluted with a suitable solvent. google.com
Hydrolysis: In some cases, particularly for food samples, an acid hydrolysis step (e.g., with 6 M HCl) may be necessary to release bound amino acids. creative-proteomics.com
Solvent Extraction: Liquid-liquid extraction can be used to transfer the derivatized analyte into an organic phase for analysis, particularly for gas chromatography. google.com
The choice of sample preparation method depends heavily on the nature of the sample matrix and the subsequent analytical technique. nih.gov For instance, samples intended for LC-MS analysis may require desalting to avoid ion suppression effects. creative-proteomics.com
Future Research Directions and Translational Perspectives for Cyclohexyl Cysteinate
Exploration of Novel Synthetic Pathways and Green Chemistry Principles
The synthesis of Cyclohexyl Cysteinate, an ester formed from cyclohexanol (B46403) and the amino acid cysteine, is traditionally achievable through standard esterification methods. However, future research will likely pivot towards more sophisticated and environmentally benign synthetic strategies. The principles of green chemistry, which emphasize waste reduction, energy efficiency, and the use of renewable resources, are expected to be central to these new methods. paperpublications.org
Promising areas of exploration include enzymatic catalysis, where lipases could be employed to facilitate the esterification under mild conditions, thus avoiding the harsh reagents and high temperatures associated with conventional chemical synthesis. Another avenue is the use of innovative, bio-based solvents to replace traditional volatile organic compounds. Research into solid-acid catalysts could also yield reusable and highly selective catalytic systems for the synthesis of this compound and its derivatives. acs.org A comparative analysis of potential green synthetic routes is conceptualized in the table below.
Table 1: Conceptual Comparison of Green Synthetic Pathways for this compound
| Synthetic Method | Catalyst/Reagent | Solvent | Key Advantages | Potential Challenges |
|---|---|---|---|---|
| Enzymatic Esterification | Immobilized Lipase (B570770) | Bio-based solvent (e.g., 2-MeTHF) | High selectivity, mild conditions, biodegradable catalyst | Enzyme stability, substrate scope |
| Solid-Acid Catalysis | Sulfonated Zirconia | Solvent-free or green solvent | Catalyst reusability, high yield | Potential for side reactions, catalyst deactivation |
| Microwave-Assisted Synthesis | Green catalyst | Minimal solvent | Rapid reaction times, energy efficiency | Scale-up feasibility, precise temperature control |
The development of such novel pathways would not only make the production of this compound more sustainable but could also open up new possibilities for its structural modification and application. researchgate.net
Advanced Spectroscopic Probes and Imaging Techniques for Real-Time Analysis
A thorough understanding of the behavior of this compound in biological systems necessitates the use of advanced analytical techniques. Future research will likely focus on developing and applying sophisticated spectroscopic and imaging methods for its real-time analysis. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy will continue to be vital for structural elucidation and conformational analysis. nih.govpeerj.combeilstein-journals.org
Moreover, the development of fluorescently labeled versions of this compound could enable its visualization within living cells using techniques like confocal microscopy. nih.gov This would provide invaluable insights into its subcellular localization and dynamics. Another exciting prospect is the use of advanced mass spectrometry techniques, such as imaging mass spectrometry, to map the distribution of this compound and its metabolites in tissue samples with high spatial resolution.
Table 2: Prospective Spectroscopic and Imaging Techniques for this compound Analysis
| Technique | Type of Information | Potential Application |
|---|---|---|
| Multi-dimensional NMR | 3D structure, conformational dynamics | Elucidating interactions with biological macromolecules |
| Raman Spectroscopy | Vibrational modes, chemical fingerprint | Non-invasive detection in biological samples |
| Fluorescence Microscopy | Subcellular localization, real-time tracking | Studying intracellular transport and fate |
| Imaging Mass Spectrometry | Spatial distribution in tissues | Mapping metabolic pathways in situ |
These advanced analytical tools will be instrumental in building a comprehensive picture of the pharmacokinetics and pharmacodynamics of this compound.
Rational Design of this compound Analogs for Specific Mechanistic Research
The structural scaffold of this compound, featuring a reactive thiol group, an amino group, a carboxyl group, and a bulky cyclohexyl ester, offers ample opportunities for chemical modification. The rational design of analogs will be a key research direction to probe specific biological mechanisms and to develop compounds with tailored properties. researchgate.net For instance, modification of the cyclohexyl ring with different functional groups could modulate the compound's lipophilicity and, consequently, its membrane permeability and target engagement. tandfonline.comacs.org
Analogs with altered stereochemistry could be synthesized to investigate the importance of chirality for biological activity. Furthermore, the thiol group could be replaced with other functional groups to explore different modes of interaction with biological targets. The design of these analogs will likely be guided by computational modeling to predict their binding affinities and reactivity. nih.govresearchgate.net
Table 3: Conceptual Analogs of this compound and Their Research Purpose
| Analog Type | Modification | Rationale |
|---|---|---|
| Lipophilicity-Modulated | Introduction of polar/non-polar substituents on the cyclohexyl ring | To study the effect of lipophilicity on cell uptake and target binding |
| Stereoisomers | Synthesis of different diastereomers | To investigate the role of stereochemistry in biological recognition |
| Thiol-Modified | Replacement of the thiol with a hydroxyl or selenyl group | To probe the importance of the thiol group for covalent interactions |
| Peptidomimetic | Coupling with other amino acids or peptides | To create targeted delivery systems or inhibitors of specific enzymes |
The synthesis and evaluation of a library of such analogs will be crucial for understanding the structure-activity relationships of this compound. nih.gov
Deeper Understanding of Intracellular Fate and Metabolic Pathways
Upon entering a biological system, this compound is expected to undergo metabolic transformations. A critical area of future research will be to elucidate its intracellular fate and metabolic pathways. It is hypothesized that the ester bond will be susceptible to hydrolysis by cellular esterases, releasing cyclohexanol and cysteine. wgtn.ac.nz The liberated cysteine would then enter the cellular cysteine pool and be utilized in various metabolic pathways, including glutathione (B108866) synthesis and protein synthesis. frontiersin.orgresearchgate.netnih.gov
To trace the metabolic fate of the molecule, studies employing isotopically labeled this compound (e.g., with ¹³C or ¹⁵N) will be essential. These studies, coupled with metabolomics analysis, will allow for the identification and quantification of its metabolic products. Understanding how the compound is processed by cells is fundamental for interpreting its biological effects and for designing analogs with improved stability or specific metabolic profiles.
Development of Smart Materials or Biosensors Incorporating this compound (Conceptual)
The unique chemical features of this compound, particularly the reactive thiol group, make it an intriguing candidate for incorporation into smart materials and biosensors. upatras.gratriainnovation.com Conceptually, the thiol group could be used to anchor the molecule to gold surfaces or nanoparticles, a common strategy in the development of electrochemical biosensors. researchgate.net Such a biosensor could potentially be designed to detect specific enzymes or reactive oxygen species that interact with the cysteine moiety.
In the realm of smart materials, this compound could be incorporated into polymers or hydrogels. scispace.comresearchgate.nete3s-conferences.org The thiol groups could form disulfide crosslinks, leading to the formation of responsive materials that change their properties (e.g., swelling or stiffness) in response to redox stimuli. These materials could have applications in drug delivery or tissue engineering.
Table 4: Conceptual Applications of this compound in Smart Materials and Biosensors
| Application Area | Conceptual Design | Principle of Operation |
|---|---|---|
| Electrochemical Biosensor | This compound self-assembled monolayer on a gold electrode | Detection of analytes that bind to or react with the cysteine headgroup |
| Redox-Responsive Hydrogel | Polymer network crosslinked with disulfide bonds from this compound | Swelling/degradation of the hydrogel in response to reducing/oxidizing agents |
| Enzyme-Responsive Material | this compound-containing polymer that is a substrate for a specific protease | Release of an encapsulated agent upon enzymatic cleavage of the material |
These conceptual applications highlight the translational potential of this compound beyond fundamental research. nih.govmdpi.comsunchemical.comnih.gov
Cross-Disciplinary Research at the Interface of Chemistry, Biology, and Computational Science
The full elucidation of the properties and potential of this compound will require a highly integrated, cross-disciplinary research approach. The synergy between synthetic chemistry, molecular and cell biology, and computational science will be paramount. researchgate.netpnas.org
Computational studies, such as molecular dynamics simulations and quantum mechanics calculations, will play a crucial role in predicting the conformational preferences of this compound, its interactions with biological targets, and its reactivity. worldscientific.comnih.govnih.gov These in silico findings will guide the design of new experiments and the interpretation of experimental data. The iterative cycle of computational prediction, chemical synthesis, and biological testing will accelerate the pace of discovery and innovation in the study of this promising compound.
Q & A
Q. Answer :
- Synthesis Optimization : Use a stepwise approach: (i) Vary reaction parameters (temperature, solvent polarity, catalyst loading) to identify optimal yield conditions. For example, emphasizes detailed experimental protocols, including catalyst selection and purification steps .
- Reproducibility : Document all parameters (e.g., molar ratios, reaction time) in the main text, with extended details in supplementary materials (e.g., NMR spectra, HPLC chromatograms). highlights the need for explicit procedural descriptions to enable replication .
Basic Question: Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
Q. Answer :
- Characterization :
- Spectroscopy : Use - and -NMR to confirm esterification and cyclohexyl group integration. IR spectroscopy can validate the thioester bond (C=S stretch ~1100 cm) .
- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) for purity assessment. Compare retention times with synthetic intermediates to confirm structural integrity .
Basic Question: How can researchers detect trace impurities in this compound samples, and what thresholds are considered acceptable?
Q. Answer :
- Detection Methods : LC-MS/MS in multiple reaction monitoring (MRM) mode for high sensitivity. For non-volatile impurities, use GC-MS with derivatization .
- Thresholds : Follow pharmacopeial guidelines (e.g., ICH Q3A/B), where impurities ≥0.1% must be identified and quantified. outlines similar protocols for sulfamate analogs .
Advanced Question: How does this compound’s stability vary under different pH and temperature conditions, and what mechanistic insights explain these variations?
Q. Answer :
- Stability Studies : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with periodic sampling. Monitor hydrolysis via LC-MS. ’s cyclohexane oxidation model can guide kinetic analysis .
- Mechanistic Insights : Acidic conditions may hydrolyze the ester bond, while alkaline conditions could cleave the cysteine moiety. Computational modeling (DFT) of transition states may clarify degradation pathways .
Advanced Question: What in vitro or in vivo models are suitable for investigating this compound’s bioactivity, and how should confounding variables be controlled?
Q. Answer :
- Bioactivity Models :
- In vitro : Use cell lines (e.g., HEK293) transfected with cysteine-specific receptors. Measure intracellular glutathione levels to assess redox modulation .
- In vivo : Rodent models with controlled diets (cysteine-free) to isolate compound effects. ’s bioactive peptide analogs suggest dose-response studies .
- Confounding Variables : Standardize animal age, gender, and metabolic state. Use sham-treated controls and blinded data analysis .
Advanced Question: How should researchers resolve contradictions in reported data on this compound’s reactivity or bioactivity?
Q. Answer :
- Data Reconciliation :
- Compare experimental conditions (e.g., solvent polarity in kinetic studies).
- Conduct meta-analyses using standardized assays (e.g., fixed enzyme concentrations in activity assays).
- Apply statistical tools (ANOVA, Bayesian inference) to assess variability significance. underscores critical reflection on methodological limitations .
Advanced Question: What gaps exist in the literature regarding this compound’s interactions with biological macromolecules, and how can these be addressed methodologically?
Q. Answer :
- Literature Gaps : Limited data on protein binding (e.g., albumin) and membrane permeability.
- Methodology :
- Use surface plasmon resonance (SPR) for real-time binding kinetics.
- Molecular dynamics simulations to predict interaction hotspots. emphasizes leveraging computational tools to prioritize experimental targets .
Advanced Question: How can computational chemistry be integrated with experimental data to predict this compound’s metabolic pathways?
Q. Answer :
- Computational Integration :
Advanced Question: What strategies mitigate batch-to-batch variability in this compound synthesis, particularly in purity and stereochemical consistency?
Q. Answer :
- Mitigation Strategies :
Advanced Question: How do solvent polarity and proticity influence this compound’s reaction kinetics in nucleophilic substitution reactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
